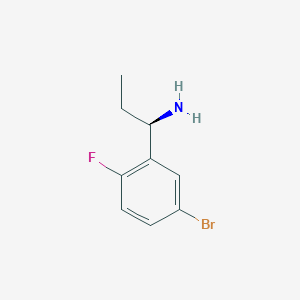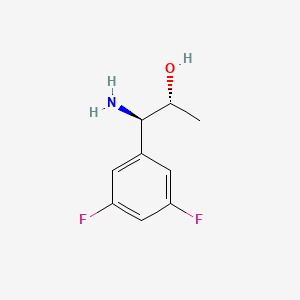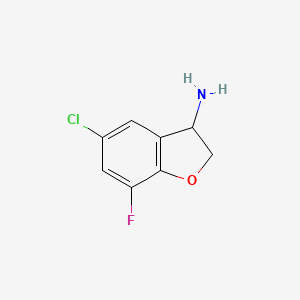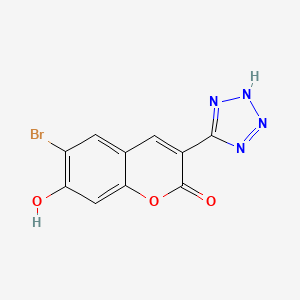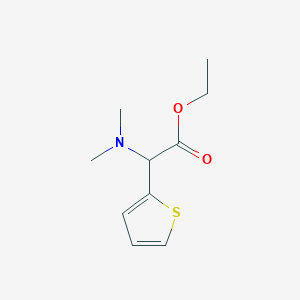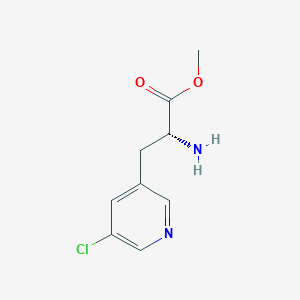
Methyl(R)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and an amino acid ester moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and ®-2-amino-3-methylpropanoic acid.
Coupling Reaction: The amino acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Substitution Reaction: The 5-chloropyridine undergoes a nucleophilic substitution reaction with the methyl ester of the amino acid in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and substitution reactions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl®-2-amino-3-(5-bromopyridin-3-YL)propanoate2hcl: Similar structure with a bromine atom instead of chlorine.
Methyl®-2-amino-3-(5-fluoropyridin-3-YL)propanoate2hcl: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Methyl®-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets compared to its bromine and fluorine analogs.
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(5-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)8(11)3-6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
DJVYYVGSQRJOHY-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC(=CN=C1)Cl)N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=CN=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


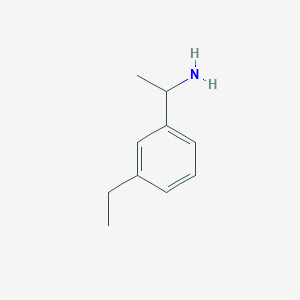



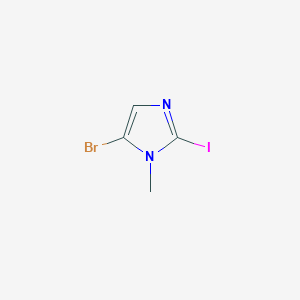

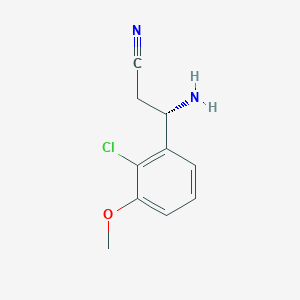
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)
